1-Bromo-2,3-dimethoxybenzene
Overview
Description
1-Bromo-2,3-dimethoxybenzene is a chemical compound with the molecular formula C8H9BrO2 . It is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-dimethoxybenzene can be carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dimethoxybenzene consists of a benzene ring with two methoxy groups (-OCH3) and one bromo group (-Br) attached to it .
Chemical Reactions Analysis
1-Bromo-2,3-dimethoxybenzene can undergo various chemical reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . In this type of reaction, an electrophile attacks a carbon atom of the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .
Physical And Chemical Properties Analysis
1-Bromo-2,3-dimethoxybenzene has a molecular weight of 217.06 g/mol . Its exact mass and monoisotopic mass are 215.97859 g/mol . It has a complexity of 119 and a topological polar surface area of 18.5 Ų .
Scientific Research Applications
Pharmaceutical Intermediate
“1-Bromo-2,3-dimethoxybenzene” is often used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it contributes to can vary widely, as it depends on the other compounds it is combined with during the synthesis process.
Synthesis of Benzo[b]furans
One specific application of “1-Bromo-2,3-dimethoxybenzene” is in the synthesis of 2,3-disubstituted benzo[b]furans . Benzo[b]furans are a type of organic compound that have various applications in medicinal chemistry due to their wide range of biological activities.
Preparation of Dendrimers
“1-Bromo-2,3-dimethoxybenzene” can also be used in the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in various fields such as material science, nanotechnology, and pharmaceuticals.
Cross-Coupling Reactions
This compound is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . Cross-coupling reactions are a common method for creating carbon-carbon bonds in the synthesis of various compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNFOIRGNMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279309 | |
Record name | 1-bromo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethoxybenzene | |
CAS RN |
5424-43-1 | |
Record name | 5424-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5424-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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